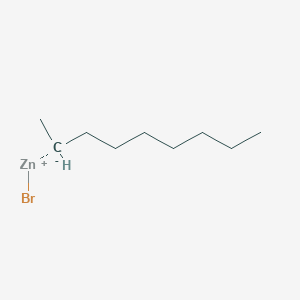![molecular formula C8H9N3O B14884555 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and 1,2,3-triazole. The bicyclo[1.1.1]pentane moiety is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry and materials science . The 1,2,3-triazole ring is a versatile heterocycle commonly used in click chemistry due to its stability and bioisosteric properties .
準備方法
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Click Chemistry: The 1,2,3-triazole ring is often introduced using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
化学反応の分析
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position, using reagents like alkyl halides.
Major products from these reactions include carboxylic acids, alcohols, and substituted triazoles .
科学的研究の応用
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly as a bioisostere for phenyl rings.
Materials Science: Its rigidity and strain make it useful in the design of molecular rods and other materials with specific mechanical properties.
Biological Studies: The triazole ring’s stability and bioisosteric properties make it useful in studying enzyme inhibition and other biological processes.
作用機序
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the structure of natural substrates or by binding to active sites . The bicyclo[1.1.1]pentane moiety adds rigidity, potentially enhancing binding affinity and specificity .
類似化合物との比較
Similar compounds include other bicyclo[1.1.1]pentane derivatives and triazole-containing molecules. Compared to these, 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde offers a unique combination of rigidity and versatility:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the rigid, strained structure but may lack the versatile reactivity of the triazole ring.
Triazole-Containing Molecules: These compounds offer similar stability and bioisosteric properties but may not have the same rigidity and strain as those with the bicyclo[1.1.1]pentane moiety.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
1-(1-bicyclo[1.1.1]pentanyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-5-7-4-11(10-9-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
InChIキー |
MPGOSFMNXJCCBI-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)N3C=C(N=N3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)

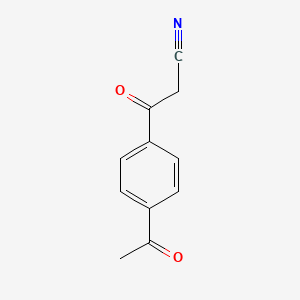

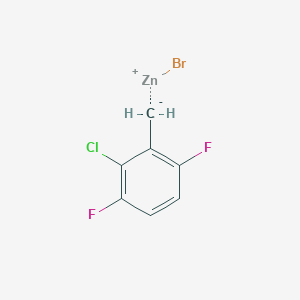
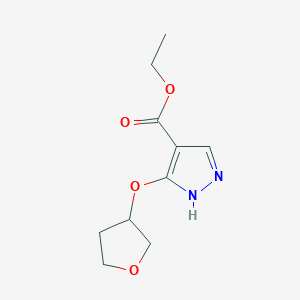
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
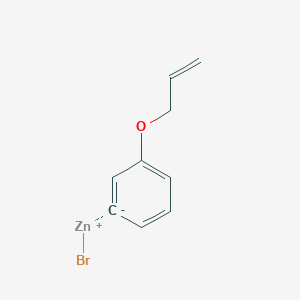


![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
